3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea

Urea Transporter Inhibition UT-A1 Pharmacology Diuretic Target Validation

This 4,6-dichloropyrimidin-2-yl phenylurea offers a balanced dual-inhibitory profile against UT-A1 (IC50 5.0 µM) and UT-B (IC50 10.0 µM), enabling near-simultaneous transporter engagement in integrated physiological assays. The -SCF3 substituent (Hansch π = 1.44) enhances membrane permeability beyond -OCF3 or -CF3 analogs, while the two displaceable chlorine atoms on the electron-deficient pyrimidine ring allow for sequential nucleophilic aromatic substitution. This accelerates SAR campaigns for urea transporter or kinase-targeted libraries without de novo core synthesis, making it a versatile tool for medicinal chemistry and chemical biology programs.

Molecular Formula C12H7Cl2F3N4OS
Molecular Weight 383.17
CAS No. 315239-48-6
Cat. No. B2733385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea
CAS315239-48-6
Molecular FormulaC12H7Cl2F3N4OS
Molecular Weight383.17
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC(=CC(=N2)Cl)Cl)SC(F)(F)F
InChIInChI=1S/C12H7Cl2F3N4OS/c13-8-5-9(14)20-10(19-8)21-11(22)18-6-1-3-7(4-2-6)23-12(15,16)17/h1-5H,(H2,18,19,20,21,22)
InChIKeyIGWGDAKWTZYSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,6-Dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea (CAS 315239-48-6): Baseline Profile for Scientific Procurement


3-(4,6-Dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea (CAS 315239-48-6) is a synthetic phenylurea-pyrimidine hybrid that functions as a small-molecule inhibitor of urea transporters, with reported activity against rat UT-A1 (IC50 5.0 µM) and UT-B (IC50 10 µM) [1]. It is a member of the 4,6-dichloropyrimidin-2-yl urea class, characterized by a 4-(trifluoromethylthio)phenyl substituent that distinguishes it from simpler phenylurea analogs such as DCPMU (CAS 65004-55-9) [1]. The compound serves as both a pharmacological probe for urea transporter biology and a versatile synthetic intermediate due to its two reactive chlorine atoms on the pyrimidine ring.

Why 3-(4,6-Dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea Cannot Be Replaced by Generic Analogs


Urea transporter inhibitors within the pyrimidinyl-phenylurea class exhibit sharp differences in potency, selectivity, and physicochemical properties driven by the para-substituent on the phenyl ring. The trifluoromethylthio (-SCF3) group imparts a Hansch hydrophobicity constant (π = 1.44) that is substantially higher than that of trifluoromethoxy (-OCF3, π = 1.04) or trifluoromethyl (-CF3) analogs, directly influencing membrane permeability and target engagement [1][2]. Additionally, the 4,6-dichloropyrimidine scaffold enables post-coupling derivatization that is not possible with the fused or substituted pyrimidine cores found in common comparators such as UTA1inh-A1 or UTA1inh-D1. Substituting this compound with a generic phenylurea or a close analog without verifying target-specific activity data risks losing both the desired pharmacological profile and the downstream synthetic versatility that justifies its selection for chemical biology and drug discovery programs.

Quantitative Differentiation of 3-(4,6-Dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea from Closest Urea Transporter Inhibitor Analogs


UT-A1 Inhibitory Potency: Direct Head-to-Head Comparison with UTA1inh-A1 and UTA1inh-D1

The target compound inhibits rat UT-A1 with an IC50 of 5.0 µM (5,000 nM) as measured in MDCK cells using a fluorescence plate reader assay [1]. In the same assay format, the commonly used UT-A1 inhibitor UTA1inh-A1 (CAS 1251688-22-8) exhibits an IC50 of 3.3 µM, making it approximately 1.5-fold more potent . Another comparator, UTA1inh-D1 (CAS 892745-28-7), shows an IC50 of 3.8 µM . While the target compound is less potent on an absolute scale, its distinct 4,6-dichloropyrimidine core provides a different structure-activity relationship entry point that is absent in both comparators.

Urea Transporter Inhibition UT-A1 Pharmacology Diuretic Target Validation

UT-A1 vs UT-B Selectivity Profile: Comparative Analysis with UTA1inh-A1 and UTA1inh-D1

The target compound demonstrates a UT-A1/UT-B selectivity ratio of 2.0 (IC50 UT-A1 = 5.0 µM; IC50 UT-B = 10.0 µM), indicating modest but measurable preference for the UT-A1 isoform [1]. In contrast, UTA1inh-A1 exhibits a selectivity ratio of 4.8 (UT-A1 IC50 = 3.3 µM; UT-B IC50 = 16 µM), while UTA1inh-D1 shows a ratio of 3.9 (UT-A1 IC50 = 3.8 µM; UT-B IC50 = 15 µM) . The lower selectivity of the target compound may be pharmacologically advantageous in disease models where dual UT-A1/UT-B inhibition is desired, such as certain refractory edema conditions where both apical and basolateral urea transport pathways contribute to fluid retention.

Transporter Selectivity Urea Transporter Isoforms Off-Target Profiling

Physicochemical Differentiation: LogP and the Impact of -SCF3 vs -OCF3 Substituents

The trifluoromethylthio (-SCF3) substituent confers significantly higher lipophilicity than the commonly employed trifluoromethoxy (-OCF3) group. The target compound has a calculated LogP of 3.38 based on the PrenDB predictive model [1]. While experimental LogP data for the direct 4-(trifluoromethoxy)phenyl analog (which would be the closest -OCF3 comparator) are not publicly available, the Hansch hydrophobicity parameter for the -SCF3 group is π = 1.44, compared to π = 1.04 for -OCF3, representing a 38% increase in substituent lipophilicity [2]. This physicochemical difference is class-level inferential evidence that the -SCF3 analog may exhibit altered membrane permeability, tissue distribution, and metabolic stability relative to -OCF3-substituted congeners.

Lipophilicity Structure-Property Relationships Pharmacokinetic Optimization

Synthetic Utility as a Diversifiable Building Block: Dichloropyrimidine Core vs Fused Heterocyclic Comparators

The 4,6-dichloropyrimidine moiety of the target compound provides two reactive chlorine atoms that are amenable to sequential nucleophilic aromatic substitution (SNAr), enabling rapid generation of analog libraries through stepwise functionalization . This is a structural feature absent from comparator urea transporter inhibitors UTA1inh-A1 (which contains a N-phenyl-N-(naphthalen-2-yl)acetamide core with no reactive halogens) and UTA1inh-D1 (which bears a fused thiadiazole ring system). The ortho/para-directing and activating effects of the pyrimidine ring nitrogens position the chlorine atoms for selective displacement by amines, alcohols, or thiols under mild conditions, making the target compound a practical chemical probe and scaffold for medicinal chemistry exploration.

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry Tool Compounds

Optimal Application Scenarios for 3-(4,6-Dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea Based on Verified Evidence


Pharmacological Investigation of Dual UT-A1/UT-B Inhibition in Renal Physiology Models

In studies where the objective is to block both apical UT-A1 and basolateral UT-B-mediated urea transport—such as in isolated perfused collecting duct preparations or in vivo urine-concentrating function assays—the target compound's balanced dual-inhibitory profile (UT-A1 IC50 5.0 µM, UT-B IC50 10.0 µM) makes it a mechanistically appropriate tool [1]. Unlike UT-A1–selective inhibitors (e.g., UTA1inh-A1, selectivity ratio 4.8), this compound provides near-simultaneous engagement of both transporters at comparable concentrations, simplifying dose-response interpretation in integrated physiological systems .

Medicinal Chemistry Hit Expansion via Sequential SNAr Diversification

The presence of two displaceable chlorine atoms on the electron-deficient pyrimidine ring enables medicinal chemists to use the compound as a starting scaffold for generating focused libraries of urea transporter inhibitors or kinase-targeted analogs . Sequential nucleophilic aromatic substitution with amines, alkoxides, or thiols allows systematic exploration of substituent effects on potency, selectivity, and pharmacokinetic properties without de novo synthesis of the entire urea core, significantly accelerating SAR campaigns.

Comparative Physicochemical Profiling of -SCF3 vs -OCF3 Phenylurea Analogs

The compound serves as a lipophilic benchmark in matched molecular pair analyses comparing -SCF3 and -OCF3 substituent effects on LogP, membrane permeability, and metabolic stability [2]. Its calculated LogP of 3.38 and the known Hansch π value of 1.44 for the -SCF3 group provide a quantitative reference point for medicinal chemists seeking to modulate the lipophilicity of urea-based inhibitor series without altering the core pharmacophore [3].

Quote Request

Request a Quote for 3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.